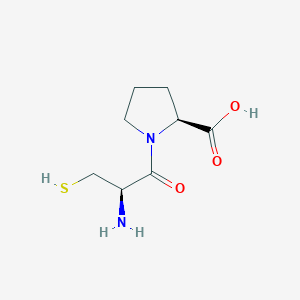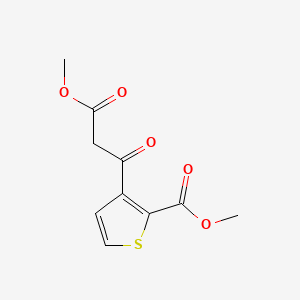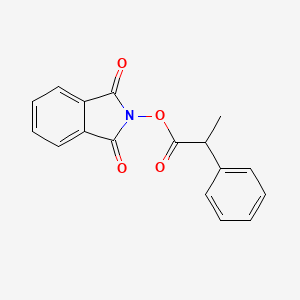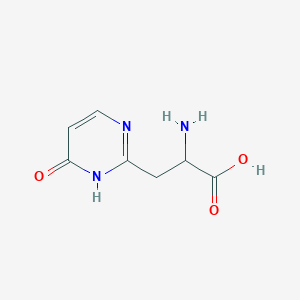
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a pyrimidine ring substituted with a hydroxyl group at the 4-position and an amino group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxypyrimidine-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(4-oxopyrimidin-2-yl)propanoic acid.
Reduction: Formation of 2-amino-3-(4-aminopyrimidin-2-yl)propanoic acid.
Substitution: Formation of 2-amino-3-(4-halopyrimidin-2-yl)propanoic acid.
Applications De Recherche Scientifique
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The hydroxyl and amino groups play a crucial role in these interactions, facilitating binding to the active sites of target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2-Amino-3-(4-nitrophenyl)propanoic acid: Contains a nitro group instead of a hydroxyl group.
2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid: Features an iodine atom in addition to the hydroxyl group.
Uniqueness
2-Amino-3-(4-hydroxypyrimidin-2-yl)propanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties. The hydroxyl group at the 4-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
3842-26-0 |
|---|---|
Formule moléculaire |
C7H9N3O3 |
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
2-amino-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O3/c8-4(7(12)13)3-5-9-2-1-6(11)10-5/h1-2,4H,3,8H2,(H,12,13)(H,9,10,11) |
Clé InChI |
PMCIWYPDCBJOCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(NC1=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)
![3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide](/img/structure/B13577892.png)

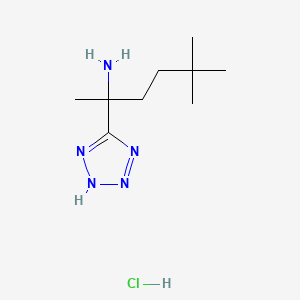
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)

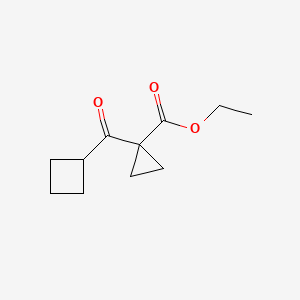


![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
